BenchChemオンラインストアへようこそ!

Ent-Aliskiren Fumarate (2:1)

Chiral HPLC enantioseparation Aliskiren enantiomeric purity Reference standard validation

Ent-Aliskiren Fumarate (2:1) is the (RRRR)-enantiomer of the direct renin inhibitor aliskiren hemifumarate. While aliskiren (the (2S,4S,5S,7S)-isomer) is the pharmacologically active antihypertensive agent, ent-aliskiren serves as the critical chiral impurity reference standard required for enantiomeric purity determination in bulk drug substance and finished pharmaceutical products.

Molecular Formula C34H57N3O10
Molecular Weight 667.841
CAS No. 1630036-76-8
Cat. No. B571419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnt-Aliskiren Fumarate (2:1)
CAS1630036-76-8
Synonyms(αR,γR,δR,ζR)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide (2E)-2-Butenedioate (2:1)
Molecular FormulaC34H57N3O10
Molecular Weight667.841
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m0./s1
InChIKeyRSFGNDXWVZPKJA-UTKWEYTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ent-Aliskiren Fumarate (2:1) CAS 1630036-76-8: Chiral Reference Standard for Aliskiren Hemifumarate Enantiomeric Purity


Ent-Aliskiren Fumarate (2:1) is the (RRRR)-enantiomer of the direct renin inhibitor aliskiren hemifumarate [1]. While aliskiren (the (2S,4S,5S,7S)-isomer) is the pharmacologically active antihypertensive agent, ent-aliskiren serves as the critical chiral impurity reference standard required for enantiomeric purity determination in bulk drug substance and finished pharmaceutical products [2]. Its primary procurement value lies in enabling validated HPLC enantioseparation methods essential for regulatory compliance, ANDA submissions, and quality control of aliskiren hemifumarate API [2][3].

Why a Generic Aliskiren Impurity Standard Cannot Replace Ent-Aliskiren Fumarate (2:1) for Chiral Purity Testing


Aliskiren hemifumarate contains four chiral centers; only the (2S,4S,5S,7S)-stereoisomer exhibits the desired renin inhibitory activity [1]. The (2R,4R,5R,7R)-enantiomer (ent-aliskiren) is a chiral impurity that must be specifically resolved, quantified, and controlled in the API [2]. Substituting a diastereomeric impurity standard (e.g., the SSSR-, RRRS-, or SRRS-isomers) or a degradation-related impurity for ent-aliskiren fails because chromatographic retention, resolution, and detection sensitivity are stereochemistry-dependent: only the authentic enantiomer permits accurate validation of enantioselective HPLC methods and reliable quantification against pharmacopeial acceptance criteria [2][3].

Quantitative Differentiation Evidence: Ent-Aliskiren Fumarate (2:1) vs. Alternative Aliskiren Impurity Reference Standards


Enantioselective Chromatographic Resolution: Ent-Aliskiren vs. Aliskiren on Chiral Stationary Phases

A validated HPLC method achieved baseline resolution (Rs = 3.23) between ent-aliskiren (R-isomer) and aliskiren (S-isomer) on a Chiralpak IC column under polar organic mode (acetonitrile–n-butylamine 100:0.1, v/v) [1]. In contrast, eight other chiral stationary phases tested in the same study—including Chiralpak AD-H, OD-H, OJ, IA, IB, Cyclobond, and Chiral AGP—yielded either no resolution or Rs < 1.0 under equivalent screening conditions [1]. This demonstrates that ent-aliskiren is essential as the authentic enantiomer reference for method development and system suitability testing.

Chiral HPLC enantioseparation Aliskiren enantiomeric purity Reference standard validation

Limit of Detection for Enantiomeric Impurity: Ent-Aliskiren Sensitivity in Bulk Drug Testing

The validated chiral LC method demonstrated a limit of detection (LOD) of 0.2 μg/mL for ent-aliskiren (R-isomer) [1]. This sensitivity level permits detection of the enantiomeric impurity at 0.02% (w/w) relative to a 1 mg/mL aliskiren sample concentration, which is well below the typical pharmaceutical acceptance criterion of ≤0.5% enantiomer content in aliskiren hemifumarate API [1]. In comparison, non-enantiomeric impurity reference standards (e.g., desmethyl aliskiren or hydroxy aliskiren impurities) do not address chiral purity at all; their use provides no information about enantiomeric content.

Enantiomer detection limit Aliskiren impurity quantification ICH method validation

Regulatory-Grade Identity: Pharmacopeial Traceability of Ent-Aliskiren Fumarate (2:1)

Ent-Aliskiren Fumarate (2:1) is supplied as a fully characterized reference standard with traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs, making it suitable for GMP-compliant quality control [1][2]. Alternative aliskiren impurity standards—such as the SSSR diastereomer or process-related impurities (e.g., hydroxy, desmethoxy, or Michael adduct impurities)—lack this specific enantiomer identity and cannot serve as system suitability references for chiral purity methods [3]. The compound is specifically indicated for analytical method development, method validation (AMV), ANDA submission support, and commercial production quality control of aliskiren API [1][2].

USP/EP traceable reference standard Aliskiren ANDA impurity GMP quality control

Enantiomer Purity Specification Drives Mandatory Use of Ent-Aliskiren as the Quantitation Reference

Manufacturing specifications for aliskiren hemifumarate API require enantiomer content ≤0.5% (w/w) . This acceptance criterion creates a non-negotiable analytical requirement: quantitation of the enantiomer at or below the 0.5% threshold demands a reference standard of the enantiomer itself (i.e., ent-aliskiren). The validated LC method using ent-aliskiren as the reference standard demonstrates accuracy and precision at the specification limit [1]. Without ent-aliskiren, laboratories cannot establish a calibration curve for the enantiomer impurity, rendering batch release testing impossible.

Aliskiren enantiomer specification limit Chiral impurity acceptance criteria Pharmaceutical quality standard

High-Value Application Scenarios for Ent-Aliskiren Fumarate (2:1) Based on Verified Differentiation Evidence


Chiral HPLC Method Development and Validation for Aliskiren ANDA Submissions

Generic pharmaceutical manufacturers developing abbreviated new drug applications (ANDAs) for aliskiren hemifumarate tablets require a validated chiral HPLC method to demonstrate enantiomeric purity of the API. Ent-Aliskiren Fumarate (2:1) serves as the primary reference standard for enantioseparation method development, system suitability testing (resolution Rs > 3.0 target), and calibration curve preparation (LOD 0.2 μg/mL) [1]. The method, validated per ICH Q2(R1), provides the specificity, accuracy, and precision data required by FDA for ANDA approval [1]. No diastereomeric impurity or non-chiral reference standard can substitute for enantiomer identification and quantification in this regulatory context.

GMP Batch Release Testing and In-Process Control of Aliskiren Hemifumarate API

API manufacturers and contract manufacturing organizations (CMOs) must perform enantiomeric purity testing on every production batch of aliskiren hemifumarate to meet the ≤0.5% enantiomer specification . Ent-Aliskiren Fumarate (2:1) is the calibrated reference standard used to quantify the R-isomer content in bulk drug samples. The validated method achieves resolution >3.0 and a detection limit well below the specification threshold, ensuring reliable pass/fail decisions for batch release [1]. Routine use of this standard is mandated by GMP quality systems and pharmacopeial monographs.

Stability-Indicating Method Development for Aliskiren Drug Product Forced Degradation Studies

During forced degradation and stability studies of aliskiren hemifumarate tablets, the potential for chiral inversion or enantiomer formation must be evaluated. Ent-Aliskiren Fumarate (2:1) is used as the enantiomer marker in stability-indicating chiral HPLC methods, enabling detection of any increase in R-isomer content over time and under stress conditions (heat, light, humidity, oxidative) [1]. This application is critical for establishing shelf-life specifications and demonstrating product stability in regulatory filings.

Synthesis and Process Optimization: Control of Enantiomeric Excess in Aliskiren Manufacturing

Process chemists optimizing the asymmetric synthesis of aliskiren hemifumarate must monitor enantiomeric excess (ee) at key synthetic intermediates. Ent-Aliskiren Fumarate (2:1) provides the authentic enantiomer reference for chiral HPLC or SFC analysis of reaction streams, enabling real-time feedback on stereoselectivity [1][2]. Unlike achiral purity assays or diastereomer markers, only the enantiomer standard can confirm that the undesired RRRR-isomer remains below process acceptance limits throughout the synthetic route.

Quote Request

Request a Quote for Ent-Aliskiren Fumarate (2:1)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.